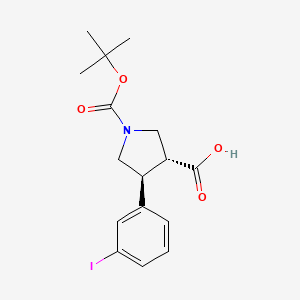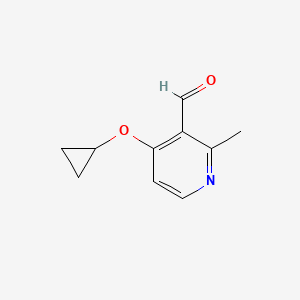![molecular formula C15H11BrN2O2 B14802946 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyloxy group at the 3-position and a bromine atom at the 8-position. The pyrido[1,2-a]pyrimidine core is a fused bicyclic system that combines a pyridine ring with a pyrimidine ring, making it an interesting target for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
-
Formation of the Pyrido[1,2-a]pyrimidine Core: : The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable precursor for the pyrimidine ring. For example, a reaction between 2-aminopyridine and an α-bromoketone under specific conditions can yield the desired core structure .
-
Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with benzyl alcohol in the presence of a suitable base, such as sodium hydride .
-
Bromination: : The bromine atom can be introduced at the 8-position through a bromination reaction using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization and chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group, to form corresponding benzoic acid or benzyl alcohol derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Substituted Derivatives: Formed through nucleophilic substitution.
Oxidized and Reduced Products: Formed through oxidation and reduction reactions.
Cyclized Products: Formed through cyclization reactions
科学的研究の応用
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: has various applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used as a tool to study biological pathways and molecular targets, particularly in the context of enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in drug discovery and development.
作用機序
The mechanism of action of 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the bromine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby affecting their function .
類似化合物との比較
Similar Compounds
4-(3-(Benzyloxy)phenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine: This compound also contains a benzyloxy group and a pyrimidine core, but with different substituents, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in their fused ring systems and substituents, resulting in different pharmacological profiles.
Uniqueness
- The presence of both a benzyloxy group and a bromine atom in 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one provides unique chemical reactivity and biological activity compared to other similar compounds. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research .
特性
分子式 |
C15H11BrN2O2 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC名 |
8-bromo-3-phenylmethoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-6-7-18-14(8-12)17-9-13(15(18)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChIキー |
VHMNDJNPDNYFBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CN=C3C=C(C=CN3C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)


![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)




![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14802920.png)

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)

